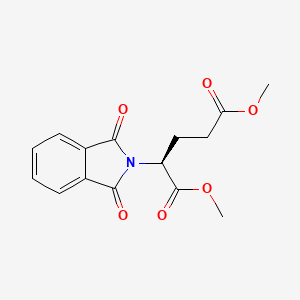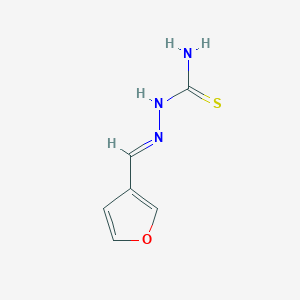
2-(Furan-3-ylmethylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is an organic compound characterized by the presence of a furan ring attached to a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-3-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Furan-3-carbaldehyde+Thiosemicarbazide→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group into different functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
2-(Furan-3-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Furan-3-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways within the cells.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethylene)hydrazinecarbothioamide: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-ylmethylene)hydrazinecarbothioamide: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-ylmethylene)hydrazinecarbothioamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C6H7N3OS |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
[(E)-furan-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-3-5-1-2-10-4-5/h1-4H,(H3,7,9,11)/b8-3+ |
InChI Key |
RTJXLNJDADTMRV-FPYGCLRLSA-N |
Isomeric SMILES |
C1=COC=C1/C=N/NC(=S)N |
Canonical SMILES |
C1=COC=C1C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


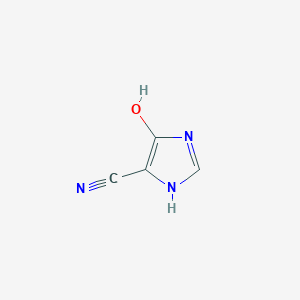
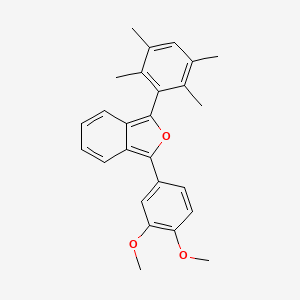
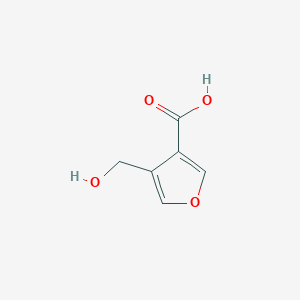
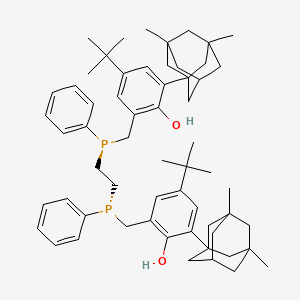
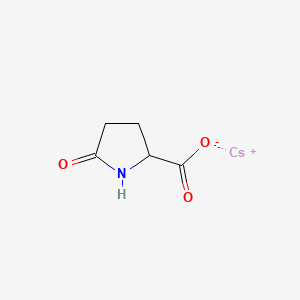
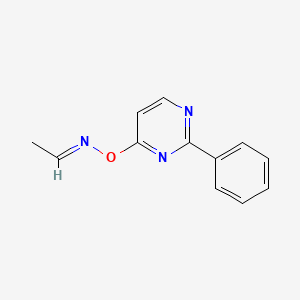
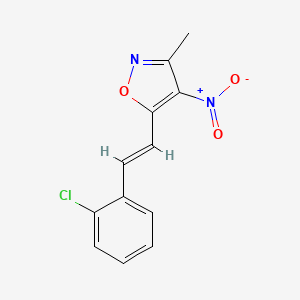
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
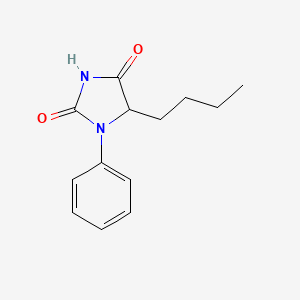
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
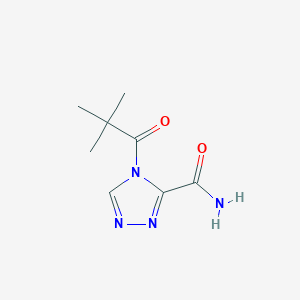
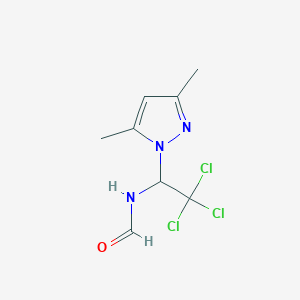
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
